molecular formula C12H11FN4OS2 B2837849 1-(5-(Allylthio)-1,3,4-thiadiazol-2-yl)-3-(4-fluorophenyl)urea CAS No. 886934-53-8

1-(5-(Allylthio)-1,3,4-thiadiazol-2-yl)-3-(4-fluorophenyl)urea

Cat. No.: B2837849
CAS No.: 886934-53-8
M. Wt: 310.37
InChI Key: ITDZBNCYEJLMKO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of an appropriate 5-allylthio-1,3,4-thiadiazole-2-amine with a 4-fluorophenyl isocyanate to form the urea linkage .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For example, the allylthio group could undergo reactions with electrophiles, and the urea linkage could participate in acid-base reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom could increase its lipophilicity, potentially affecting its solubility and distribution in biological systems .

Scientific Research Applications

Application in Cancer Treatment

Compounds related to 1-(5-(Allylthio)-1,3,4-thiadiazol-2-yl)-3-(4-fluorophenyl)urea have been researched for their potential in cancer treatment. For instance, a study by Li et al. (2019) designed and synthesized a series of 1-phenyl-3-(5-(pyrimidin-4-ylthio)-1,3,4-thiadiazol-2-yl)urea derivatives as receptor tyrosine kinase inhibitors. These compounds displayed potent activity against human chronic myeloid leukemia cell line K562, with minimal cellular toxicity. One particular compound showed significant induced-apoptosis effects on K562 cells, operating through the PI3K/Akt signaling pathway, indicating potential for chronic myeloid leukemia treatment (Li et al., 2019).

Synthesis and Characterization

The synthesis and characterization of 1,3,4-thiadiazol-2-yl urea derivatives have been a subject of interest. For example, Li and Chen (2008) developed a method for synthesizing these derivatives under microwave irradiation. This method offered satisfactory yield and could be more efficient than conventional heating (Li & Chen, 2008).

Biodistribution Studies

Rodríguez et al. (2017) focused on the biodistribution of a specific compound related to 1,3,4-thiadiazol-2-yl urea for treating Chagas disease. They developed a BODIPY-fluorophore-based probe for in vivo tracing. The study demonstrated that the probe could simulate the in vivo behavior of the drug and its biodistribution was associated with organs affected by Chagas disease (Rodríguez et al., 2017).

Photodegradation Studies

Research on the photodegradation of thiadiazole urea derivatives has also been conducted. Moorman et al. (1985) described the photodegradation of a thiadiazole-urea herbicide. They characterized the photoproducts from thin-film photolysis, which involved S-to-N benzyl migration and sulfur-oxygen substitution (Moorman et al., 1985).

Fluorescence and Biological Activity Studies

Budziak et al. (2019) explored the fluorescence and biological activity of selected 1,3,4-thiadiazole derivatives. Their research provided insights into substituent- and aggregation-related dual fluorescence effects and suggested potential applications in molecular medicine and biology (Budziak et al., 2019).

Miscellaneous Applications

Other studies have investigated various aspects such as the synthesis of novel urea derivatives with potential antibacterial activity, their role in micropropagation of plants, and synthesis techniques (Zhang et al., 2017), (Chen & Wei, 2018).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were designed as a drug, it might interact with biological targets via the thiadiazole ring or the fluorophenyl group .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and intended use. As with all chemicals, appropriate safety precautions should be taken when handling and storing this compound .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential applications, such as in the development of new drugs or materials .

Properties

IUPAC Name

1-(4-fluorophenyl)-3-(5-prop-2-enylsulfanyl-1,3,4-thiadiazol-2-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN4OS2/c1-2-7-19-12-17-16-11(20-12)15-10(18)14-9-5-3-8(13)4-6-9/h2-6H,1,7H2,(H2,14,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITDZBNCYEJLMKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCSC1=NN=C(S1)NC(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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